molecular formula C20H13ClN2O B2419541 3-(4-Chlorophenyl)imino-1-phenylindol-2-one CAS No. 303149-12-4

3-(4-Chlorophenyl)imino-1-phenylindol-2-one

Cat. No.: B2419541
CAS No.: 303149-12-4
M. Wt: 332.79
InChI Key: IUPTYEBARUELQN-QOCHGBHMSA-N
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Description

3-(4-Chlorophenyl)imino-1-phenylindol-2-one is a useful research compound. Its molecular formula is C20H13ClN2O and its molecular weight is 332.79. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Studies

  • Studies have been conducted on the crystal and molecular structure of compounds related to 3-(4-Chlorophenyl)imino-1-phenylindol-2-one, like [1-[(4-chlorophenyl)imino]ethyl]ferrocene, demonstrating notable features such as the twist of the N-phenyl ring and the relationship between structure and properties (Wu, Huo, & Zhu, 1995).

Nonlinear Optical (NLO) Properties

  • Certain compounds, including those with a structure similar to this compound, exhibit nonlinear optical properties, as indicated by the structures of symmetric vinamidinium salts (Sridhar et al., 2002).

Synthesis and Characterization

  • Research includes the synthesis and characterization of compounds related to this compound, focusing on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

Antimicrobial Activity

  • Studies have explored the synthesis and antimicrobial activity of heterocyclic compounds using 4-chlorophenol, a starting material related to this compound, testing against gram-positive and gram-negative bacteria (Wanjari, 2020).

Structure and Charge Delocalization

  • Research on compounds like N-phenyl-3-(p-chlorophenyl)-2-propenimine, related to this compound, has been conducted to compare structures and investigate charge delocalization (Childs, Shaw, & Lock, 1989).

Enantiomeric Separation and Racemization

  • Studies on axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones, including variants similar to this compound, have been conducted for enantiomeric separation and racemization barriers, providing insights into stereochemistry and aryl imino bond (Erol & Dogan, 2007).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name

3-(4-chlorophenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPTYEBARUELQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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